molecular formula C22H22N2O3S B302684 4-{[5-(4-Tert-butylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[5-(4-Tert-butylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B302684
M. Wt: 394.5 g/mol
InChI Key: CTUKXPQQAYRHCQ-FQGQUVFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-Tert-butylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, commonly known as TTA, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTA is a thiazolidine derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development and other research applications.

Mechanism of Action

The mechanism of action of TTA is not yet fully understood, but it is believed to act through various pathways. TTA has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. Additionally, TTA has been shown to bind to metal ions, which may contribute to its fluorescence properties.
Biochemical and Physiological Effects:
TTA has been shown to exhibit a variety of biochemical and physiological effects. Studies have shown that TTA can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties. Additionally, TTA has been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TTA is its versatility. TTA can be used as a fluorescent probe for the detection of metal ions, as well as an anti-cancer agent and anti-inflammatory agent. However, one of the limitations of TTA is its relatively low solubility, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving TTA. One area of interest is the development of new fluorescent probes based on the structure of TTA. Additionally, further research is needed to fully understand the mechanism of action of TTA, which may lead to the development of new drugs and therapies. Finally, research is needed to optimize the synthesis of TTA and improve its solubility, which may expand its potential applications.

Synthesis Methods

TTA can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with 2-methyl-3-formyl-5-tert-butylthiophene in the presence of a catalyst. The resulting intermediate is then reacted with 2-aminothiophenol to form the final product.

Scientific Research Applications

TTA has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research involves its use as a fluorescent probe for the detection of metal ions such as copper, zinc, and nickel. TTA has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

properties

Product Name

4-{[5-(4-Tert-butylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

4-[[(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C22H22N2O3S/c1-22(2,3)16-9-5-14(6-10-16)13-18-19(25)24(4)21(28-18)23-17-11-7-15(8-12-17)20(26)27/h5-13H,1-4H3,(H,26,27)/b18-13-,23-21?

InChI Key

CTUKXPQQAYRHCQ-FQGQUVFJSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C

SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C

Origin of Product

United States

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